3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde
Brand Name: Vulcanchem
CAS No.: 1052542-54-7
VCID: VC0111065
InChI: InChI=1S/C14H16N2O2/c1-3-14-15-6-7-16(14)9-12-8-11(10-17)4-5-13(12)18-2/h4-8,10H,3,9H2,1-2H3
SMILES: CCC1=NC=CN1CC2=C(C=CC(=C2)C=O)OC
Molecular Formula: C₁₄H₁₇ClN₂O₂
Molecular Weight: 280.75

3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde

CAS No.: 1052542-54-7

Cat. No.: VC0111065

Molecular Formula: C₁₄H₁₇ClN₂O₂

Molecular Weight: 280.75

* For research use only. Not for human or veterinary use.

3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde - 1052542-54-7

Specification

CAS No. 1052542-54-7
Molecular Formula C₁₄H₁₇ClN₂O₂
Molecular Weight 280.75
IUPAC Name 3-[(2-ethylimidazol-1-yl)methyl]-4-methoxybenzaldehyde
Standard InChI InChI=1S/C14H16N2O2/c1-3-14-15-6-7-16(14)9-12-8-11(10-17)4-5-13(12)18-2/h4-8,10H,3,9H2,1-2H3
SMILES CCC1=NC=CN1CC2=C(C=CC(=C2)C=O)OC

Introduction

Chemical Identification and Structural Features

Basic Properties

PropertyValue/DescriptionSource
CAS Number883539-41-1 (free base); 1052542-54-7 (HCl)
Molecular FormulaC₁₄H₁₆N₂O₂ (free base); C₁₄H₁₇ClN₂O₂ (HCl)
Molecular Weight244.29 g/mol (free base); 280.75 g/mol (HCl)
IUPAC Name3-[(2-ethylimidazol-1-yl)methyl]-4-methoxybenzaldehyde
SMILESCCC1=NC=CN1CC2=C(C=CC(=C2)C=O)OC

The compound exists in two forms: the free base and its hydrochloride salt. The hydrochloride form enhances solubility and stability, making it preferable for certain applications .

Structural Analysis

The molecule comprises three key components:

  • Benzaldehyde Core: A planar aromatic ring with a carbonyl group at position 3 and a methoxy group at position 4.

  • Imidazole Ring: A five-membered heterocycle with an ethyl substituent at the N2 position, linked to the benzaldehyde via a methylene bridge.

  • Steric and Electronic Effects: The ethyl group on the imidazole introduces steric bulk, while the methoxy group donates electron density through resonance, influencing reactivity and potential bioactivity .

Synthesis and Preparation

General Synthetic Strategies

While no explicit synthesis for this compound is documented, analogous routes for imidazole-benzaldehyde hybrids suggest plausible methods:

  • N-Alkylation of Imidazole:

    • Reacting 2-ethylimidazole with a benzaldehyde derivative (e.g., 4-methoxybenzaldehyde) via reductive amination or Mitsunobu conditions.

    • Example: Condensation of 4-methoxybenzaldehyde with 2-ethylimidazole in the presence of a reducing agent (e.g., NaBH₃CN) or a coupling reagent (e.g., DCC) .

  • Cross-Coupling Reactions:

    • Suzuki or Buchwald-Hartwig coupling to introduce the imidazole moiety, though this is less common for aldehyde-containing substrates .

Challenges and Considerations

  • Regioselectivity: Ensuring the imidazole attaches to the correct position on the benzaldehyde ring.

  • Purity: The hydrochloride form may require recrystallization to achieve >95% purity .

Physical and Chemical Properties

Comparative Analysis of Free Base vs. Hydrochloride

PropertyFree Base (C₁₄H₁₆N₂O₂)Hydrochloride (C₁₄H₁₇ClN₂O₂)
Molecular Weight244.29 g/mol280.75 g/mol
SolubilityModerate in organic solventsEnhanced in aqueous media
StorageRoom temperature2–8°C (to prevent decomposition)

Applications and Research Findings

Case Study: Analogous Compounds

CompoundBioactivitySource
3-(1H-Imidazol-1-ylmethyl)-4-methoxybenzaldehydeAnticancer activity (IC₅₀: ~10–50 μM)
Imidazole-benzofuran hybridsAntibacterial activity (MIC: 2–8 μg/mL)

Reactivity in Organic Synthesis

The aldehyde group enables diverse transformations:

  • Condensation: With amines, hydrazines, or hydroxylamines to form Schiff bases, hydrazones, or oximes.

  • Cross-Coupling: Stille or Suzuki reactions to introduce aryl or alkyl groups .

Hazard ClassDescriptionSource
Xi (Irritant)Causes skin and eye irritation
StorageCool, dry place; away from incompatible materials

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